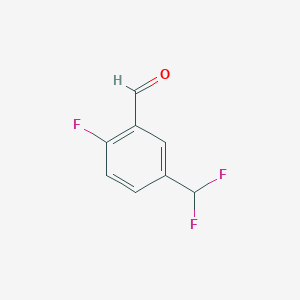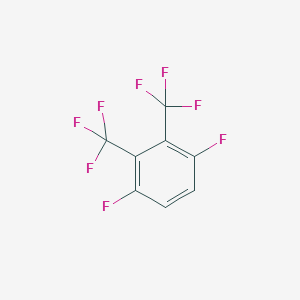
5-(Difluoromethyl)-2-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-2-fluorobenzaldehyde: is an organic compound characterized by the presence of both difluoromethyl and fluorobenzaldehyde functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a fluorobenzaldehyde derivative, using difluoromethylating agents like TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2-fluorobenzaldehyde may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize waste and environmental impact.
化学反应分析
Types of Reactions: 5-(Difluoromethyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Formation of 5-(Difluoromethyl)-2-fluorobenzoic acid
Reduction: Formation of 5-(Difluoromethyl)-2-fluorobenzyl alcohol
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
科学研究应用
Chemistry: 5-(Difluoromethyl)-2-fluorobenzaldehyde is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules, making it valuable in the development of new synthetic methodologies and the synthesis of fluorinated compounds .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. The presence of fluorine atoms can influence the compound’s interaction with biological targets, providing insights into structure-activity relationships.
Medicine: The compound is investigated for its potential use in drug discovery and development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 5-(Difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s effects on molecular pathways .
相似化合物的比较
- 5-(Difluoromethyl)-2-fluorobenzoic acid
- 5-(Difluoromethyl)-2-fluorobenzyl alcohol
- 5-(Difluoromethyl)-2-fluorobenzene
Comparison: Compared to similar compounds, 5-(Difluoromethyl)-2-fluorobenzaldehyde is unique due to the presence of both an aldehyde group and difluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications. The aldehyde group allows for further functionalization, while the difluoromethyl group enhances stability and reactivity .
属性
分子式 |
C8H5F3O |
|---|---|
分子量 |
174.12 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5F3O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-4,8H |
InChI 键 |
PHIBKXLFKSNSBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)F)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)



![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)



![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)



